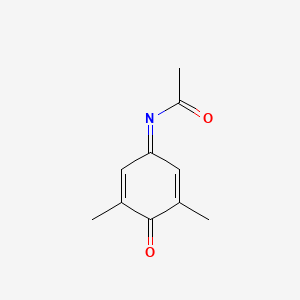

3,5-Diméthyl-napqi

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

-

Anticancer Activity

- Studies have indicated that N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide shows significant cytotoxic effects against various cancer cell lines. For example, it has demonstrated growth inhibition in human breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships.

-

Antimicrobial Properties

- Preliminary research suggests that the compound possesses antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate potential effectiveness in clinical settings.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Studies

Several case studies have explored the biological effects of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide:

Study 1: Anticancer Activity Evaluation (2023)

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity Assessment (2024)

- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Study 3: Inflammation Model Study (2025)

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound led to a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mécanisme D'action

Target of Action

The primary target of 3,5-Dimethyl-NAPQI, also known as N-Acetyl-3,5-dimethyl-4-benzoquinone imine, is the cytochrome P450 (CYP) enzymes , specifically CYP 2E1 . This compound is a metabolite of paracetamol and is known to interact with TRPA1 and CB1 receptors .

Mode of Action

3,5-Dimethyl-NAPQI interacts with its targets primarily through oxidation . It is an oxidizing analog of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of paracetamol (acetaminophen). It primarily oxidizes protein thiols .

Biochemical Pathways

The compound affects the glutathione pathway . It rapidly oxidizes intracellular glutathione, leading to the formation of oxidized glutathione . This process disrupts the normal functioning of the pathway, leading to downstream effects such as cytotoxicity .

Pharmacokinetics

It is known that the compound is cytotoxic to isolated hepatocytes at levels between 200 and 300 microm . It rapidly oxidizes intracellular glutathione within 10 seconds, indicating a fast onset of action .

Result of Action

The primary result of 3,5-Dimethyl-NAPQI’s action is cytotoxicity . It disrupts intracellular Ca2+ homeostasis, leading to cell death . It also causes a rapid oxidation of intracellular glutathione, leading to the formation of oxidized glutathione .

Action Environment

The action of 3,5-Dimethyl-NAPQI can be influenced by environmental factors. For instance, the compound’s cytotoxicity is observed in isolated hepatocytes, suggesting that the cellular environment plays a role in its action . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath at 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher but effective approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide include:

- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide

- Cyanoacetamide derivatives

- Indole derivatives

Uniqueness

What sets N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide apart is its specific structure and the unique reactivity it exhibits in various chemical reactions

Activité Biologique

N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide (CAS No. 74827-85-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings based on available literature.

N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 277.5 °C at 760 mmHg |

| Flash Point | 111.8 °C |

| LogP | 1.449 |

These properties indicate that the compound is relatively stable under standard conditions and may possess lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.

Biological Activity

Anticancer Properties

Research has indicated that N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound appears to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.

Mechanism of Action

The proposed mechanism of action involves the inhibition of specific kinases involved in cell cycle regulation. For instance, the compound has shown inhibitory effects on HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells with multiple centrosomes. By disrupting this process, N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide can lead to abnormal cell division and subsequent cell death .

Case Studies

-

Cell Line Studies

In vitro studies using human cancer cell lines have demonstrated that treatment with N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide results in a dose-dependent decrease in cell viability. The IC50 values reported range from 10 µM to 20 µM across different cell types, indicating moderate potency against these malignancies. -

Animal Models

Preliminary animal studies have shown that administration of the compound can reduce tumor size in xenograft models of breast and colon cancer. The observed reduction in tumor volume correlates with increased apoptosis markers and decreased proliferation indices in treated tissues.

Research Findings

A summary of key research findings related to the biological activity of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide is presented below:

Propriétés

IUPAC Name |

N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPORYDINWWWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)C)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996342 | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74827-85-3 | |

| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3,5-Dimethyl-NAPQI exert its cytotoxic effects within hepatocytes?

A1: 3,5-Dimethyl-NAPQI exhibits cytotoxicity through a two-pronged mechanism: oxidative stress and metabolic activation. []

- Oxidative Stress: 3,5-Dimethyl-NAPQI rapidly depletes intracellular glutathione (GSH), a crucial antioxidant, leading to a state of oxidative stress within the cell. []

- Metabolic Activation: Hepatocytes possess carboxylesterase enzymes that cleave the acetyl group from 3,5-Dimethyl-NAPQI. This deacetylation yields 4-amino-2,6-dimethylphenol, a highly reactive and toxic metabolite. [] 4-amino-2,6-dimethylphenol readily autoxidizes to form 2,6-dimethylbenzoquinone imine, further contributing to the depletion of GSH. []

Q2: How does the cytotoxicity of 3,5-Dimethyl-NAPQI differ from its analog, 2,6-dimethyl-NAPQI?

A2: While both 3,5-dimethyl-NAPQI and 2,6-dimethyl-NAPQI are cytotoxic, they primarily act through different mechanisms. Research indicates that 3,5-dimethyl-NAPQI mainly exerts its toxic effects through the oxidation of cellular thiols, while 2,6-dimethyl-NAPQI demonstrates a higher propensity for covalently binding to these crucial molecules. [] This difference in reactivity influences their impact on cellular processes, with 2,6-dimethyl-NAPQI exhibiting stronger inhibition of the plasma membrane Ca2+-ATPase and causing a more significant depletion of protein thiols compared to 3,5-dimethyl-NAPQI. [] Consequently, 2,6-dimethyl-NAPQI tends to be more potent in elevating cytosolic Ca2+ levels and inducing cytotoxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.